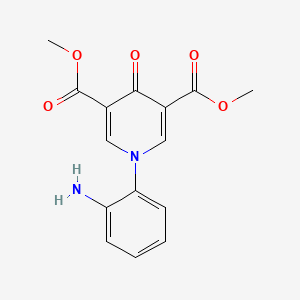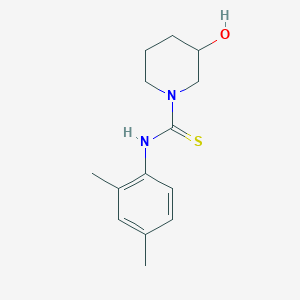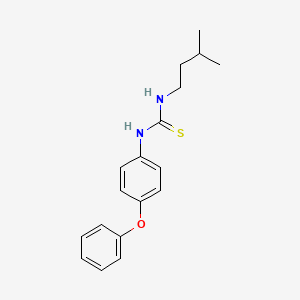![molecular formula C11H15N5O2S B10869887 3-(3-Amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanehydrazide](/img/structure/B10869887.png)
3-(3-Amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-AMINO-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANOHYDRAZIDE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms. This unique structure contributes to its chemical reactivity and biological properties.
Vorbereitungsmethoden
The synthesis of 3-(3-AMINO-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-(3-AMINO-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-AMINO-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets within biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
3-(3-AMINO-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANOHYDRAZIDE can be compared with other thienopyrimidine derivatives, such as:
3-(3-AMINO-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANOIC ACID: This compound has a similar core structure but differs in the functional group attached to the propanoic acid moiety.
3-(3-AMINO-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANOIC ACID METHYL ESTER: This ester derivative exhibits different chemical reactivity and biological properties compared to the hydrazide form.
3-(3-AMINO-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANOIC ACID ETHYL ESTER:
The uniqueness of 3-(3-AMINO-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANOHYDRAZIDE lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15N5O2S |
|---|---|
Molekulargewicht |
281.34 g/mol |
IUPAC-Name |
3-(3-amino-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)propanehydrazide |
InChI |
InChI=1S/C11H15N5O2S/c1-5-6(2)19-10-9(5)11(18)16(13)7(14-10)3-4-8(17)15-12/h3-4,12-13H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
CFWYKERUCMOOAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)CCC(=O)NN)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10869810.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10869813.png)
![2,4-bis[(E)-2-(4-methoxyphenyl)ethenyl]-3H-1,5-benzodiazepine](/img/structure/B10869816.png)

![2-{2-[(Phenethylamino)carbothioyl]hydrazono}acetic acid](/img/structure/B10869827.png)
![N-[(6-bromo-1H-indol-1-yl)acetyl]-L-leucine](/img/structure/B10869833.png)

![N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10869843.png)


![7-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10869871.png)


![1-{4-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]phenyl}ethanone](/img/structure/B10869897.png)
